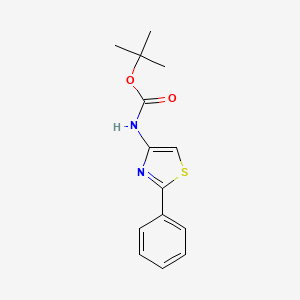
3-(Chloromethyl)-2,2,5,5-tetramethyloxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-2,2,5,5-tetramethyloxolane is an organic compound belonging to the class of oxolanes It features a chloromethyl group attached to a tetramethyloxolane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2,2,5,5-tetramethyloxolane can be achieved through several methods. One common approach involves the chloromethylation of 2,2,5,5-tetramethyloxolane using chloromethyl methyl ether and a Lewis acid catalyst such as zinc chloride. The reaction is typically carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
化学反応の分析
Types of Reactions: 3-(Chloromethyl)-2,2,5,5-tetramethyloxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Formation of oxirane derivatives.
Reduction: Methyl derivatives of the original compound.
科学的研究の応用
3-(Chloromethyl)-2,2,5,5-tetramethyloxolane has found applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-(Chloromethyl)-2,2,5,5-tetramethyloxolane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound serves as a versatile intermediate .
類似化合物との比較
- 3-(Chloromethyl)-benzoyl chloride
- 2-(Chloromethyl)-4-methoxyl-3,5-dimethyl pyridine
- 3-Chloromethyl-1,2,4-triazolin-5-one
Uniqueness: 3-(Chloromethyl)-2,2,5,5-tetramethyloxolane is unique due to its tetramethyloxolane ring structure, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to other chloromethylated compounds .
特性
分子式 |
C9H17ClO |
|---|---|
分子量 |
176.68 g/mol |
IUPAC名 |
3-(chloromethyl)-2,2,5,5-tetramethyloxolane |
InChI |
InChI=1S/C9H17ClO/c1-8(2)5-7(6-10)9(3,4)11-8/h7H,5-6H2,1-4H3 |
InChIキー |
ZOHQEJCHYWGFMN-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C(O1)(C)C)CCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B13152194.png)
![4-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13152198.png)

![(1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B13152211.png)

![N-(cyclopropylsulfonyl)-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13152217.png)
